chemical structure analysis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid
chemical structure analysis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid
Executive Summary
This technical guide provides a comprehensive structural analysis and characterization framework for 5-Chloro-3-propoxybenzofuran-2-carboxylic acid . As a derivative of the benzofuran scaffold, this molecule holds significant potential in medicinal chemistry, particularly as a core structure for D-amino acid oxidase (DAAO) inhibitors and anti-inflammatory agents. This document details the physicochemical profile, synthetic origins, and rigorous spectroscopic fingerprints (NMR, MS, IR) required for identity confirmation in drug development pipelines.
Part 1: Chemical Identity & Physicochemical Profile[1]
The 3-alkoxybenzofuran-2-carboxylic acid class presents unique solubility and metabolic stability profiles compared to their 3-alkyl counterparts. The inclusion of the 5-chloro substituent enhances lipophilicity and metabolic resistance, while the 3-propoxy group offers steric bulk that may influence receptor binding kinetics.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| IUPAC Name | 5-Chloro-3-propoxy-1-benzofuran-2-carboxylic acid | Official Identity |
| Molecular Formula | Mass Balance | |
| Molecular Weight | 254.67 g/mol | MS Confirmation |
| Exact Mass | 254.0346 | HRMS Target |
| Predicted LogP | 3.8 – 4.2 | Lipophilicity/Permeability |
| Predicted pKa | 3.2 – 3.5 (Carboxylic Acid) | Ionization State at pH 7.4 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Lipinski Compliance |
Part 2: Synthetic Pathway & Impurity Profiling
Understanding the synthesis is critical for anticipating impurities. Unlike 3-alkylbenzofurans, the 3-propoxy variant is typically accessed via O-alkylation of a 3-hydroxy intermediate.
Synthesis Workflow
The most robust route involves the cyclization of 5-chlorosalicylaldehyde derivatives followed by alkylation.
Figure 1: Synthetic route highlighting the critical O-alkylation step.
Critical Impurities[2]
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3-Hydroxy Precursor: Result of incomplete O-alkylation. Detectable by a broad OH stretch in IR and a shift in HPLC retention time (more polar).
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Ethyl Ester Derivative: Result of incomplete hydrolysis. Detectable by an ethyl triplet/quartet in NMR and M+28 in MS.
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O-C-Alkylation Isomers: While rare in this specific scaffold, C-alkylation at the 2-position is blocked, but side reactions on the aromatic ring are possible under harsh conditions.
Part 3: Spectroscopic Characterization
This section defines the "fingerprint" data required to validate the structure.
Nuclear Magnetic Resonance (NMR)
The 3-propoxy group induces a specific shielding/deshielding pattern, particularly on the H4 proton due to the "peri-effect" (spatial proximity of the ether oxygen).
Table 2: Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 13.0 – 13.5 | Broad Singlet | 1H | Acidic proton; exchangeable with |
| H4 | 7.85 – 7.95 | Doublet ( | 1H | Diagnostic: Deshielded by the C3-alkoxy oxygen lone pairs (peri-effect). Meta-coupled to H6. |
| H7 | 7.60 – 7.70 | Doublet ( | 1H | Ortho to the ring oxygen (O1); typical aromatic shift. |
| H6 | 7.40 – 7.50 | dd ( | 1H | Adjacent to Cl; shows ortho coupling to H7 and meta to H4. |
| O- | 4.40 – 4.55 | Triplet ( | 2H | Diagnostic: Significantly deshielded by direct attachment to Oxygen. |
| 1.75 – 1.85 | Multiplet | 2H | Methylene bridge of the propyl chain. | |
| 0.95 – 1.05 | Triplet ( | 3H | Terminal methyl group. |
Mass Spectrometry (MS)
The presence of Chlorine provides a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio).
Ionization Mode: ESI (Negative Mode) is preferred for carboxylic acids
Figure 2: Proposed ESI(-) fragmentation pathway. The loss of
Infrared Spectroscopy (IR)
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O-H Stretch (Acid): Broad band, 2500–3300
. -
C=O Stretch (Acid): Sharp, intense peak at 1680–1710
. -
Aromatic C=C: 1580, 1470
. -
C-O Stretch (Ether): 1200–1250
(Asymmetric stretch of Ar-O-Alkyl).
Part 4: Analytical Method Development
For purity analysis and release testing, a reverse-phase HPLC method is required. The acidity of the molecule necessitates pH control.
Protocol: HPLC Purity Analysis
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Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 . -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep COOH protonated).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm (Benzofuran absorption max) and 254 nm.
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Retention Logic: The 3-propoxy group adds hydrophobicity. Expect retention time to be significantly longer than the 3-hydroxy precursor but slightly shorter than a 3-phenyl analog.
References
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Benzofuran Synthesis: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, vol. 2013, 2013.
- DAAO Inhibitor Context: Duplantier, A. J., et al. "Discovery of 3-Hydroxyquinolin-2(1H)-one Derivatives as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, vol. 52, no. 11, 2009, pp. 3576–3585. (Contextual grounding for 3-substituted acid scaffolds).
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Spectroscopic Data (Analog): "Benzofuran-2-carboxylic acid."[1] NIST Chemistry WebBook, SRD 69.
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Analog Synthesis (3-Alkoxy): "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes." Organic Syntheses, vol. 86, 2009, pp. 172-180.[2]
